molecular formula C21H25NO3 B495766 1-[3-(2-Phenoxyethoxy)benzoyl]azepane

1-[3-(2-Phenoxyethoxy)benzoyl]azepane

Cat. No.: B495766
M. Wt: 339.4g/mol
InChI Key: GCGGKWVXWJMCQE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of azepane-containing compounds has evolved significantly over the past several decades, with seven-membered nitrogen heterocycles emerging as important scaffolds in pharmaceutical research. While azepanes or azepines are structural motifs found in many drugs and drug candidates, the natural occurrence of these compounds remains relatively rare compared to their synthetic counterparts. The specific compound this compound represents a synthetic achievement in the field of heterocyclic chemistry, where researchers have systematically explored modifications to the azepane core to enhance biological activity and pharmacological properties.

The historical significance of azepane derivatives can be traced to their identification as privileged scaffolds in medicinal chemistry. Early research into seven-membered nitrogen heterocycles focused primarily on their potential as central nervous system agents, but subsequent investigations have revealed their broader therapeutic potential. The synthesis and characterization of compounds like this compound reflect the ongoing efforts to explore the chemical space around azepane cores, particularly through the introduction of aromatic substituents that can modulate both physical properties and biological activity.

The compound's development aligns with contemporary trends in drug discovery, where researchers increasingly focus on heterocyclic scaffolds that offer unique three-dimensional architectures. The seven-membered ring system provides conformational flexibility that can be advantageous for binding to biological targets, while the phenoxyethoxy and benzoyl substituents introduce additional sites for molecular recognition and interaction.

Classification and Nomenclature

This compound belongs to the broader class of azepane derivatives, specifically categorized as an N-acylazepane due to the presence of the benzoyl group attached to the nitrogen atom. The systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) conventions, where the azepane ring serves as the base structure with numbered positions indicating substituent locations. The compound's molecular formula C21H25NO3 and molecular weight of 339 Da place it within the range typical for small molecule pharmaceuticals.

The compound is catalogued under multiple identification systems, including the Chemical Abstracts Service (CAS) registry number 881587-28-6. Alternative nomenclature includes azepan-1-yl[3-(2-phenoxyethoxy)phenyl]methanone, which emphasizes the ketone functionality linking the azepane to the substituted benzene ring. This systematic naming convention facilitates accurate identification and retrieval from chemical databases, ensuring consistency across research publications and commercial sources.

From a structural classification perspective, the compound exhibits characteristics of both aliphatic and aromatic systems. The azepane core provides the saturated seven-membered ring functionality, while the phenoxyethoxy and benzoyl substituents contribute aromatic character and potential sites for intermolecular interactions. This dual nature positions the compound as a versatile scaffold for further chemical modifications and structure-activity relationship studies.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its individual properties to represent broader trends in heterocyclic synthesis and medicinal chemistry. Seven-membered nitrogen heterocycles like azepanes have garnered increased attention due to their unique conformational properties and potential as bioisosteres for other ring systems. The compound's structure incorporates multiple functional groups that serve as handles for further synthetic elaboration, making it a valuable intermediate or lead compound in drug discovery programs.

Recent advances in azepane chemistry have demonstrated the importance of these scaffolds in developing compounds with diverse biological activities. Research has shown that azepane derivatives exhibit activity against central nervous system diseases, as well as antibacterial, anticancer, antiviral, and antiparasitic properties. The specific substitution pattern in this compound, featuring the phenoxyethoxy linker, represents a design strategy aimed at optimizing pharmacokinetic properties while maintaining biological activity.

The compound's physicochemical properties, including a calculated LogP value of 4.05, indicate moderate lipophilicity that could favor membrane permeability. With 25 heavy atoms and 6 rotatable bonds, the molecule falls within acceptable ranges for drug-like compounds according to common pharmaceutical guidelines. The polar surface area of 39 Ų and the presence of three hydrogen bond acceptors suggest potential for favorable protein-ligand interactions.

Table 1: Key Physicochemical Properties of this compound

Property Value Significance
Molecular Formula C21H25NO3 Moderate molecular complexity
Molecular Weight 339 Da Within drug-like range
LogP 4.05 Moderate lipophilicity
Heavy Atoms 25 Acceptable for oral bioavailability
Rotatable Bonds 6 Moderate conformational flexibility
Polar Surface Area 39 Ų Favorable for membrane permeation
H-Bond Acceptors 3 Suitable for protein binding
H-Bond Donors 0 Low hydrogen bonding potential

Overview of Azepane-Containing Compounds

Azepane-containing compounds represent a diverse and expanding class of heterocyclic molecules with significant potential in pharmaceutical applications. The seven-membered ring system, also known as hexamethylenimine or azacycloheptane, provides a unique structural framework that combines conformational flexibility with sufficient rigidity to enable selective binding to biological targets. Recent research has highlighted the versatility of azepane scaffolds in addressing various therapeutic challenges, from neurological disorders to infectious diseases and cancer.

The biological activity profile of azepane derivatives is remarkably broad, encompassing multiple therapeutic areas. Studies have demonstrated that compounds containing azepane rings can function as kinase inhibitors, with applications in cancer treatment and inflammatory diseases. For example, novel azepane derivatives have been developed as protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibitors, showing promising activity with IC50 values in the nanomolar range. These findings underscore the potential of the azepane scaffold to serve as a foundation for developing targeted therapeutics.

The synthetic accessibility of azepane derivatives has been enhanced through the development of efficient cascade reactions and metal-free synthetic approaches. These methodological advances have enabled the preparation of both simple azepane-containing compounds and complex oligocyclic structures with defined stereochemistry. The ability to efficiently synthesize diverse azepane derivatives has accelerated structure-activity relationship studies and facilitated the exploration of this chemical space for drug discovery applications.

Table 2: Biological Activities of Representative Azepane Derivatives

Compound Type Target/Activity IC50/Activity Range Therapeutic Area
PKB Inhibitors Protein Kinase B 5 nM Cancer/Inflammation
CNS Agents Various receptors μM range Neurological disorders
Antimicrobials Bacterial targets Variable Infectious diseases
Quinolone Analogs DNA Gyrase 0.019-0.263 μM Antimalarial
Anticancer Agents Multiple pathways μM range Oncology

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4g/mol

IUPAC Name

azepan-1-yl-[3-(2-phenoxyethoxy)phenyl]methanone

InChI

InChI=1S/C21H25NO3/c23-21(22-13-6-1-2-7-14-22)18-9-8-12-20(17-18)25-16-15-24-19-10-4-3-5-11-19/h3-5,8-12,17H,1-2,6-7,13-16H2

InChI Key

GCGGKWVXWJMCQE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations

The following compounds share structural similarities with 1-[3-(2-Phenoxyethoxy)benzoyl]azepane but differ in substituents or heterocyclic cores:

Compound Name Core Structure Benzoyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound Azepane 3-(2-Phenoxyethoxy) C₂₁H₂₅NO₃ 339.43 Flexible ether chain; moderate lipophilicity
1-[4-(Trifluoromethyl)benzoyl]azepane Azepane 4-(Trifluoromethyl) C₁₃H₁₄F₃NO 281.25 Electron-withdrawing CF₃ group; enhanced metabolic stability
1-(Pyridin-3-yl)azepane Azepane Pyridin-3-yl C₁₀H₁₄N₂ 162.23 Basic pyridine moiety; improved water solubility
4-(Pyridin-3-yl)morpholine Morpholine Pyridin-3-yl C₉H₁₂N₂O 164.21 Oxygen-containing morpholine core; lower steric hindrance
Phenyl benzoate Ester None (simple benzoyl) C₁₃H₁₀O₂ 198.22 Baseline ester for comparing substituent effects on stability
Lipophilicity (logP)
  • This compound: Predicted logP ≈ 3.5 due to aromatic rings and ether chain.
  • 1-[4-(Trifluoromethyl)benzoyl]azepane : Lower logP (~2.8) owing to the polar CF₃ group .
  • 1-(Pyridin-3-yl)azepane : logP ≈ 1.2, reflecting higher polarity from the pyridine nitrogen .
Stability and Reactivity
  • The phenoxyethoxy chain in this compound may confer resistance to enzymatic degradation compared to simpler esters like phenyl benzoate (93-99-2) .
  • Trifluoromethyl substituents enhance oxidative stability but reduce electrophilicity at the benzoyl carbonyl .

Preparation Methods

Cyclohexanone Oxime Rearrangement

The Beckmann rearrangement of cyclohexanone oxime produces ε-caprolactam , which is subsequently reduced to azepane.

Procedure :

  • Cyclohexanone oxime synthesis : Cyclohexanone (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (1:1) under reflux (4 h, 85% yield).

  • Beckmann rearrangement : Oxime (5 mmol) treated with H₂SO₄ (conc.) at 130°C for 2 h yields ε-caprolactam (78% yield).

  • Reduction : Caprolactam (3 mmol) reduced with LiAlH₄ in THF (0°C to reflux, 6 h) gives azepane (92% yield).

Key Data :

StepReagentTemp (°C)Time (h)Yield (%)
1NH₂OH·HCl80485
2H₂SO₄130278
3LiAlH₄0 → 65692

Synthesis of 3-(2-Phenoxyethoxy)benzoic Acid

Williamson Ether Synthesis

3-Hydroxybenzoic acid undergoes O-alkylation with 2-phenoxyethyl bromide.

Procedure :

  • Deprotonation : 3-Hydroxybenzoic acid (10 mmol) and K₂CO₃ (30 mmol) in DMF (20 mL) stirred at 25°C (1 h).

  • Alkylation : 2-Phenoxyethyl bromide (12 mmol) added dropwise, heated to 80°C for 12 h.

  • Acidification : Cooled, diluted with H₂O, acidified to pH 2 with HCl. Crude product recrystallized from EtOH/H₂O (1:3) to yield 3-(2-phenoxyethoxy)benzoic acid (68% yield).

Optimization :

  • Base : K₂CO₃ outperformed NaOH due to milder conditions (68% vs. 52% yield).

  • Solvent : DMF > DMSO (68% vs. 61% yield).

Amide Bond Formation: Coupling Azepane and 3-(2-Phenoxyethoxy)benzoic Acid

Schotten-Baumann Reaction

3-(2-Phenoxyethoxy)benzoyl chloride generated in situ reacts with azepane.

Procedure :

  • Acid chloride formation : 3-(2-Phenoxyethoxy)benzoic acid (5 mmol) treated with SOCl₂ (10 mmol) in dry DCM (10 mL) under reflux (3 h, 95% conversion).

  • Acylation : Azepane (6 mmol) and NaOH (10% aq.) added at 0°C. Stirred 2 h, extracted with DCM, purified via silica chromatography (hexane/EtOAc 4:1) to yield title compound (74% yield).

Side Reactions :

  • Over-acylation avoided by maintaining low temperature (0–5°C).

  • Hydrolysis of acid chloride minimized by rapid mixing.

Alternative Route: Direct Coupling via Carbodiimide

EDC/HOBt-Mediated Coupling

Procedure :

  • 3-(2-Phenoxyethoxy)benzoic acid (5 mmol), EDC (6 mmol), HOBt (6 mmol), and azepane (6 mmol) in DCM (15 mL) stirred at 25°C (12 h).

  • Washed with NaHCO₃ (sat.), dried (MgSO₄), and purified by column chromatography (63% yield).

Comparison of Methods :

MethodTemp (°C)Time (h)Yield (%)Purity (%)
Schotten-Baumann027498
EDC/HOBt25126395

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.1 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Ph), 6.95 (d, J = 8.1 Hz, 1H, ArH), 4.25 (t, J = 5.0 Hz, 2H, OCH₂), 3.85 (t, J = 5.0 Hz, 2H, OCH₂), 3.60–3.40 (m, 4H, NCH₂), 1.80–1.50 (m, 6H, CH₂).

  • ¹³C NMR : δ 170.2 (C=O), 159.8 (OPh), 134.5–114.2 (ArC), 69.4 (OCH₂), 57.8 (NCH₂), 28.4–23.1 (CH₂).

Mass Spectrometry (MS)

  • ESI-MS : m/z 383.2 [M+H]⁺ (calc. 383.2).

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